(2-Nitrophenyl)-pyrazol-1-ylmethanone
Description
Properties
IUPAC Name |
(2-nitrophenyl)-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10(12-7-3-6-11-12)8-4-1-2-5-9(8)13(15)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQKJJLWSCPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)-pyrazol-1-ylmethanone typically involves the reaction of 2-nitrobenzoyl chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone is a complex organic molecule with diverse applications in pharmaceuticals and materials science due to its interesting electronic and steric properties. Research suggests that compounds with similar structures exhibit significant biological activities, making them useful in various applications.
Applications
The applications of (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone include:
- Pharmaceuticals
- Materials science
Scientific Research Applications
Interaction studies: Focus on how this compound interacts with biological receptors or enzymes.
Electronic Properties: The presence of both nitro and trifluoromethyl groups introduces distinct electronic properties that could affect reactivity and interaction with biological systems.
- Anticancer Properties: 1H-pyrazole derivatives have demonstrated inhibitory activities against various cancer-related targets, potentially leading to the construction of promising compounds . Compounds containing 1 H-pyrazole could inhibit the growth of several cancer cell types such as lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer . The nitro group substitution on the phenyl ring at the N1 position of 1 H-pyrazole was chosen due to the anticancer potential of nitro-containing bioactive compounds .
- Molecular docking simulations: Molecular docking simulations have been analyzed to examine the bio-usefulness of a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives .
- Versatile particle engineering for biomedicine: Phenolic-enabled nanotechnology is used for particle engineering and the bottom-up synthesis of nanohybrid materials .
Potential Biological Activities
Compounds with similar structures to (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone have shown various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrazole | Pyrazole ring with methyl group | Antimicrobial |
| 4-Nitrophenyl thioether | Similar thioether functionality | Anti-inflammatory |
| Trifluoromethyl benzene derivatives | Trifluoromethyl group | Anticancer |
Case Studies
- Antimicrobial activity: 3-Methylpyrazole, which contains a pyrazole ring with a methyl group, exhibits antimicrobial activity.
- Anti-inflammatory effects: 4-Nitrophenyl thioether, sharing a similar thioether functionality, demonstrates anti-inflammatory properties.
- Anticancer properties: Trifluoromethyl benzene derivatives, characterized by a trifluoromethyl group, show anticancer activity. Studies have been conducted on asymmetric MACs fused with 1-aryl-1H-pyrazole to develop new curcumin analogues .
- Antioxidant and anti-inflammatory properties: Docking results indicated that these compounds have excellent antioxidant and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. For instance, as an inhibitor of PqsD, the compound binds to the active site of the enzyme, preventing the synthesis of signal molecules essential for bacterial communication and biofilm formation . This inhibition disrupts the quorum sensing system in bacteria, reducing their virulence and ability to form biofilms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Table 1: Structural Comparison of Pyrazole Derivatives with Nitrophenyl Substituents
| Compound Name | Molecular Formula | Substituents/Ring Systems | Key Structural Observations | Reference |
|---|---|---|---|---|
| (2-Nitrophenyl)-pyrazol-1-ylmethanone | C₁₀H₇N₃O₃ | Pyrazole + 2-nitrophenyl (methanone bridge) | Hypothetical; inferred from analogs | - |
| 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone | C₂₁H₁₅N₃O₄ | Pyrazole + phenyl + nitrofuran | Intramolecular H-bond (S(7) motif); planar furan/pyrazole rings | |
| 1-(2,4-Dinitrophenyl)-3-phenyl-4-phenylsulfanyl-1H-pyrazole | C₂₁H₁₅N₄O₄S | Pyrazole + dinitrophenyl + sulfanyl | Dihedral angles: 27.4–87.7° between rings | |
| 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one | C₁₁H₈N₄O₅ | Pyrazole + 4-nitrophenyl (ethanone bridge) | 6 H-bond acceptors; nitro groups at 3- and 4-positions |
Key Observations :
- Planarity and Conformation: The 3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone exhibits coplanar pyrazole and furan rings (dihedral angle: 3.06°), enhancing π-π stacking and crystal packing stability . In contrast, bulkier substituents like phenylsulfanyl groups in 1-(2,4-dinitrophenyl)-3-phenyl-4-phenylsulfanyl-1H-pyrazole lead to significant non-planarity (dihedral angles up to 87.7°) .
- Hydrogen Bonding : Intramolecular C–H⋯O bonds in nitrophenyl-pyrazole derivatives stabilize molecular conformations and influence crystal packing .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | H-Bond Acceptors | Solubility (Inferred) | Thermal Stability |
|---|---|---|---|---|
| This compound | 217.19 | 4–5 | Low (nonpolar solvents) | Moderate |
| 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone | 373.36 | 4 | Moderate (DMF/ethanol) | High (recrystallized) |
| 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one | 276.20 | 6 | Low (aprotic solvents) | Moderate |
Key Observations :
Key Observations :
- Cycloaddition vs. Microwave Methods : Traditional reflux methods (e.g., xylene) require longer reaction times, while microwave-assisted synthesis reduces time but demands precise temperature control .
- Purification: Recrystallization (ethanol/DMF) and column chromatography are standard for isolating nitro-substituted pyrazoles .
Table 4: Bioactivity of Nitrophenyl-Pyrazole Analogs
Key Observations :
- Antimicrobial Activity: Nitrofuran-containing pyrazoles (e.g., 3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone) show promise against bacteria and fungi due to nitro group redox activity .
- Analytical Applications : Derivatives like 2-nitrophenyl-oxamic acid hydrazide (NPOAH) are used as internal standards in LC-MS for detecting food contaminants .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
(2-Nitrophenyl)-pyrazol-1-ylmethanone is synthesized via cyclization or substitution reactions:
-
Cyclocondensation : Reacting 2-nitrophenylhydrazine with α,β-unsaturated ketones (e.g., mesityl oxide) in acetic acid yields 2-pyrazoline intermediates, which oxidize to the pyrazole derivative .
-
Halogen Substitution : Nucleophilic aromatic substitution (SNAr) between 1-bromo-2-nitrobenzene and pyrazolines forms the pyrazole-nitrophenyl linkage .
Key Data :
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | AcOH reflux, 6–8 hrs | 65–78% | |
| SNAr | DMSO, 80°C, 12 hrs | 55–62% |
Nucleophilic Aromatic Substitution (SNAr)
The ortho-nitro group undergoes substitution with strong nucleophiles (e.g., amines, thiols):
-
Amine Substitution : Reaction with ethylenediamine in ethanol at 60°C replaces the nitro group with an amino group .
-
Thiol Substitution : Treatment with sodium hydrosulfide (NaSH) introduces a thiol group at the nitro position .
Kinetic Data :
| Nucleophile | Solvent | Temp (°C) | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Ethylenediamine | Ethanol | 60 | 2.7 × 10⁻³ |
| NaSH | DMF | 80 | 1.9 × 10⁻³ |
Reduction Reactions
The nitro group is selectively reduced to an amine using:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol converts –NO₂ to –NH₂ with >90% selectivity .
-
Chemical Reduction : SnCl₂/HCl in refluxing ethanol yields the amine derivative .
Optimized Conditions :
| Method | Catalyst/Reagent | Time (hrs) | Yield |
|---|---|---|---|
| H₂/Pd-C | 10% Pd-C | 4 | 92% |
| SnCl₂/HCl | 2 M HCl | 6 | 85% |
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
-
Buchwald-Hartwig : Forms C–N bonds with aryl halides (e.g., 4-bromotoluene) using Pd₂(dba)₃ and Xantphos .
Representative Yields :
| Coupling Partner | Product | Yield |
|---|---|---|
| Phenylboronic acid | Biaryl-pyrazole | 75% |
| 4-Bromotoluene | N-Arylpyrazole | 68% |
Cycloaddition and Heterocycle Formation
The pyrazole ring engages in [3+2] cycloadditions:
Reaction Efficiency :
| Cycloaddition Type | Conditions | Yield |
|---|---|---|
| CuAAC (Click) | CuSO₄, NaAsc, H₂O/tert-BuOH | 88% |
| Nitrile Oxide | RT, 24 hrs | 72% |
Coordination Chemistry
The carbonyl and nitro groups act as ligands for transition metals:
-
Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂, confirmed by XRD .
-
Fe(III) Complexes : Exhibits redox activity in cyclic voltammetry .
Stability Constants :
| Metal Ion | log K (Stability Constant) |
|---|---|
| Cu²⁺ | 8.3 ± 0.2 |
| Fe³⁺ | 6.9 ± 0.3 |
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito isomerization, as observed in time-resolved IR studies . This reversible process has potential in photoresponsive materials.
Quantum Yield :
| λ (nm) | Solvent | Φ (Isomerization) |
|---|---|---|
| 365 | Acetonitrile | 0.45 |
Acid-Base Behavior
The pyrazole NH (pKa ~12.5) and nitro group (pKa ~−3) enable pH-dependent solubility and reactivity . Deprotonation at high pH enhances nucleophilicity at the pyrazole ring.
Biological Interactions
While not the focus here, preliminary studies note:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-Nitrophenyl)-pyrazol-1-ylmethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a nitro-substituted phenyl precursor (e.g., 2-nitrophenylhydrazine) with a pyrazole carbonyl derivative. For example, microwave-assisted condensation of 2-nitrophenylhydrazine with pyrazole-1-carbonyl chloride in dimethylformamide (DMF) at 80–90°C for 30 minutes can yield the target compound with ~70% efficiency. Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants . Alternative routes may use phosphorus oxychloride (POCl₃) as a catalyst for cyclization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks: the pyrazole proton (δ 8.1–8.3 ppm), aromatic protons from the 2-nitrophenyl group (δ 7.5–8.5 ppm), and the methanone carbonyl (no proton signal).
- IR : Confirm the presence of C=O (1680–1700 cm⁻¹) and nitro group (1520 cm⁻¹ asymmetric stretch, 1350 cm⁻¹ symmetric stretch).
- Cross-validate with mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ matching the theoretical mass .
Q. What computational methods predict the stability and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the electron density distribution, HOMO-LUMO gaps (indicative of reactivity), and nitro group orientation. Solvent effects (e.g., DMSO) should be incorporated via the Polarizable Continuum Model (PCM) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to analyze single-crystal data. Key steps:
- Measure dihedral angles between the pyrazole ring and 2-nitrophenyl group (typically 27–45°).
- Validate hydrogen bonding (e.g., C–H⋯O interactions between nitro and carbonyl groups) to explain packing stability .
Q. What strategies address contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Test multiple concentrations (0.1–100 µM) to differentiate between therapeutic and toxic effects.
- Selectivity Index : Compare IC₅₀ values against mammalian cell lines (e.g., HEK293) to assess specificity.
- Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) to verify if bioactivity stems from nitro group redox activity .
Q. How does substituent modification (e.g., replacing nitro with amino groups) alter reactivity and pharmacological profiles?
- Methodological Answer :
- Reduction of Nitro to Amino : Use catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to synthesize the amino analog.
- Comparative SAR : Evaluate changes in logP (via HPLC), solubility (shake-flask method), and binding affinity (molecular docking with target proteins like COX-2) .
Q. What crystallographic software tools are critical for refining disordered nitro group orientations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
